molecular formula C18H21N5O4S B3016301 4-(2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide CAS No. 921568-02-7

4-(2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide

Cat. No. B3016301
CAS RN: 921568-02-7
M. Wt: 403.46
InChI Key: FAVIJAROOUFDEM-UHFFFAOYSA-N
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Description

The compound "4-(2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide" is a complex molecule that may be related to various synthesized compounds with potential biological activities. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and their syntheses, properties, and biological activities, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related α-ketoamide derivatives is described using OxymaPure/DIC as an efficient reagent, which could potentially be adapted for the synthesis of the compound . The process involves the ring opening of N-acylisatin followed by coupling with different amino acid esters to achieve high yield and purity. This method could be relevant for synthesizing the imidazole and thiazole components of the target compound.

Molecular Structure Analysis

The molecular structure of related compounds often includes benzamide, thiazole, and imidazole rings, which are present in the compound of interest . These structures are characterized using techniques such as FT-IR, NMR, and elemental analysis, which would also be applicable for analyzing the target compound.

Chemical Reactions Analysis

The reactivity of similar compounds under hydrolysis and photolysis conditions has been studied . For instance, quinol derivatives undergo hydrolysis to generate reactive intermediates, which could be relevant for understanding the stability and reactivity of the target compound's functional groups under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting point, and stability, are influenced by their molecular structures . The presence of electron-withdrawing or electron-donating substituents can significantly affect these properties, which would be important to consider for the compound .

Relevant Case Studies

Case studies involving the biological activity of similar compounds have shown significant antimicrobial and antifungal properties . These studies suggest that the target compound could also possess such activities, warranting further investigation into its potential as an antimicrobial agent.

Scientific Research Applications

Biological Activity and Antimicrobial Properties

  • A study by Imramovský et al. (2011) explored compounds with a similar structure, noting their biological activity against mycobacterial, bacterial, and fungal strains. These compounds also exhibited inhibitory activity on photosynthetic electron transport in chloroplasts (Imramovský et al., 2011).
  • Bhor and Sable (2022) researched benzimidazole derivatives, similar in structure, for their anti-inflammatory properties determined through rat-paw-oedema method. Certain derivatives showed potent efficacy (Bhor & Sable, 2022).

Anticancer Potential

  • Nofal et al. (2014) synthesized benzimidazole-thiazole derivatives, including compounds structurally related to the query compound, demonstrating promising anticancer activity against HepG2 and PC12 cancer cell lines (Nofal et al., 2014).

Anti-HIV Activity

  • Al-Masoudi et al. (2007) synthesized derivatives that included similar structural compounds, aiming to develop new non-nucleoside reverse transcriptase inhibitors for HIV treatment (Al-Masoudi et al., 2007).

Antifibrotic Drug Potential

  • Kim et al. (2008) investigated a compound structurally analogous to the query, showing potential as an oral anti-fibrotic drug and exhibiting pharmacokinetic properties like high bioavailability and permeability (Kim et al., 2008).

Mechanism of Action

If the compound is biologically active, studies may be conducted to determine how it interacts with biological systems. This could involve in vitro studies with purified proteins or in vivo studies with model organisms .

Safety and Hazards

Safety data sheets are used to identify the hazards associated with a compound. This includes its toxicity, flammability, and reactivity. Appropriate safety measures for handling the compound are also outlined .

properties

IUPAC Name

4-[[2-[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4S/c19-17(27)11-1-3-12(4-2-11)22-16(26)10-28-18-20-7-14(9-24)23(18)8-15(25)21-13-5-6-13/h1-4,7,13,24H,5-6,8-10H2,(H2,19,27)(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVIJAROOUFDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide

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